Welcome to the BenchChem Online Store!
molecular formula C10H17N3S B8414744 5-(4-Isopropylpiperazin-1-yl)thiazole

5-(4-Isopropylpiperazin-1-yl)thiazole

Cat. No. B8414744
M. Wt: 211.33 g/mol
InChI Key: UUKOLNCQFUNNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987250B2

Procedure details

To a 5 mL microwave reaction tube containing 5-bromothiazole (359 mg, 2.19 mmol), isopropylpiperazine (330 mg, 1.1 eq.), Bis(tri-t-butylphosphine)palladium (0) (22 mg, 15 mol %), cetyltrimethylammonium bromide (15 mg, 30 mol %), toluene (3 mL) was added one drop of 50% KOH aqueous solution. The reaction was heated to 110° C. for 4 hours. The reaction was cooled down and extracted using ethyl acetate/brine. The organic layers were concentrated and purified via Combiflash (0-20% MeOH/Ethyl acetate) to give desired product. LCMS-ESI+: calc'd for C10H18N3S: 212.1 (M+H+); Found: 212.1 (M+H+).
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][CH:5]=[N:4][CH:3]=1.[CH:7]([N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)([CH3:9])[CH3:8]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[OH-].[K+].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.C1(C)C=CC=CC=1>[CH:7]([N:10]1[CH2:15][CH2:14][N:13]([C:2]2[S:6][CH:5]=[N:4][CH:3]=2)[CH2:12][CH2:11]1)([CH3:9])[CH3:8] |f:2.3,4.5,^1:41,47|

Inputs

Step One
Name
Quantity
359 mg
Type
reactant
Smiles
BrC1=CN=CS1
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
15 mg
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified via Combiflash (0-20% MeOH/Ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=CN=CS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.